2-Amino-3-(ethylamino)pyrazine
Overview
Description
2-Amino-3-(ethylamino)pyrazine is a heterocyclic organic compound with the molecular formula C6H10N4. It is characterized by a pyrazine ring substituted with an amino group at the second position and an ethylamino group at the third position.
Scientific Research Applications
2-Amino-3-(ethylamino)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Safety and Hazards
Future Directions
The future directions for “2-Amino-3-(ethylamino)pyrazine” could involve further exploration of its potential applications. For instance, favipiravir, a similar compound, has been used as an anti-influenza drug and shows promise as a therapeutic candidate for Ebola virus infection . Therefore, “this compound” could potentially be explored for similar applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(ethylamino)pyrazine typically involves the reaction of 2,3-dichloropyrazine with ethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-80°C to ensure optimal yield .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the overall efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-3-(ethylamino)pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding pyrazine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazine derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature: 25-50°C.
Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature: 0-25°C.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides; reaction temperature: 50-100°C.
Major Products Formed:
Oxidation: Pyrazine N-oxides.
Reduction: Reduced pyrazine derivatives.
Substitution: Substituted pyrazine derivatives.
Mechanism of Action
The mechanism of action of 2-Amino-3-(ethylamino)pyrazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
- 2-Amino-3-(methylamino)pyrazine
- 2-Amino-3-(propylamino)pyrazine
- 2-Amino-3-(butylamino)pyrazine
Comparison: Compared to its analogs, 2-Amino-3-(ethylamino)pyrazine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The ethylamino group provides a balance between steric hindrance and electronic effects, making it a versatile intermediate for further chemical modifications .
Properties
IUPAC Name |
3-N-ethylpyrazine-2,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4/c1-2-8-6-5(7)9-3-4-10-6/h3-4H,2H2,1H3,(H2,7,9)(H,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHUMDWVJYSYSV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00671895 | |
Record name | N~2~-Ethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912773-15-0 | |
Record name | N~2~-Ethylpyrazine-2,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00671895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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